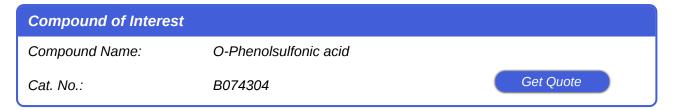


Thermochemical Profile of O-Phenolsulfonic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid, is an aromatic organic compound with significant applications in various fields, including pharmaceuticals, water analysis, and as a catalyst in organic synthesis.[1] Its chemical behavior and reactivity are intrinsically linked to its thermochemical properties. This technical guide provides a comprehensive overview of the available thermochemical data for **O-Phenolsulfonic acid**, details established experimental and computational methodologies for its determination, and presents a logical workflow for acquiring these crucial parameters.

It is important to note that while extensive thermochemical data is available for its isomer, p-phenolsulfonic acid, specific experimental values for the standard enthalpy of formation, Gibbs free energy of formation, standard entropy, and heat capacity of **O-Phenolsulfonic acid** are not readily found in publicly accessible literature. This guide, therefore, emphasizes the established protocols for determining these values.

Synthesis and Isomeric Considerations

The sulfonation of phenol to produce phenolsulfonic acid is a classic example of a reaction under kinetic versus thermodynamic control. At lower temperatures, the reaction is kinetically controlled, favoring the formation of the ortho-isomer, **O-phenolsulfonic acid**.[1][2] As the temperature increases, the reaction becomes thermodynamically controlled, leading to the



more stable para-isomer, p-phenolsulfonic acid, as the major product.[2] This difference in stability between the two isomers underscores the importance of obtaining specific thermochemical data for the ortho-isomer to accurately model its behavior.

Thermochemical Data

Due to the limited availability of direct experimental data for **O-PhenoIsulfonic acid**, this section outlines the key thermochemical parameters of interest and provides data for the closely related p-phenoIsulfonic acid for comparative purposes, alongside general properties of the ortho-isomer.

Table 1: General Properties of O-Phenolsulfonic Acid

Property	Value	Source
IUPAC Name	2-hydroxybenzenesulfonic acid	[3]
CAS Number	609-46-1	[3]
Molecular Formula	C6H6O4S	[3]
Molecular Weight	174.18 g/mol	[3]
Appearance	Yellowish liquid, turns brown on exposure to air	[4]
Solubility	Soluble in alcohol	[4]

Table 2: Thermochemical Data for the Dissociation of p-Phenolsulfonic Acid at 25 °C



Parameter	Value	Unit
Change in Gibbs Free Energy (ΔG°)	12,351	cal/mol
Change in Enthalpy (ΔH°)	4,036	cal/mol
Change in Entropy (ΔS°)	-27.9	cal/(deg·mol)
Change in Heat Capacity (ΔCp°)	-33	cal/(deg·mol)
Source: NIST Technical Series Publications[5]		

Experimental Protocols for Thermochemical Data Determination

The following are detailed methodologies for the experimental determination of key thermochemical properties of organic compounds like **O-PhenoIsulfonic acid**.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is typically determined using combustion calorimetry.[6][7]

Methodology: Static Bomb Calorimetry

- Sample Preparation: A precisely weighed sample of high-purity O-PhenoIsulfonic acid is
 placed in a crucible within a combustion bomb. For sulfur-containing compounds, a rotatingbomb calorimeter is often required to ensure complete combustion and dissolution of sulfur
 oxides in the bomb solution.[8]
- Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.
 A small, known amount of water is typically added to the bomb to saturate the atmosphere and ensure that the final products are in their standard states.
- Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container filled with a precisely measured quantity of water. The temperature of the water is monitored



with a high-precision thermometer.

- Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the calorimeter system is recorded before, during, and after the combustion reaction until a steady final temperature is reached.
- Data Analysis: The heat released by the combustion reaction is calculated from the temperature change of the calorimeter system and the previously determined heat capacity of the calorimeter (the calorimeter constant).
- Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb. For sulfur-containing compounds, corrections for the formation of sulfuric acid are also necessary.
- Calculation of ΔHf°: The standard enthalpy of combustion (ΔHc°) is calculated from the
 corrected heat of combustion. The standard enthalpy of formation is then derived using
 Hess's Law, from the known standard enthalpies of formation of the combustion products
 (CO₂, H₂O, and SO₂).

Entropy (S°) and Heat Capacity (Cp)

Adiabatic Calorimetry is a primary method for determining the heat capacity of a substance as a function of temperature. The standard entropy can then be calculated from this data.

Methodology: Adiabatic Heat-Capacity Calorimetry

- Sample Preparation: A known mass of the purified **O-PhenoIsulfonic acid** is sealed in a sample container within the calorimeter.
- Calorimeter System: The calorimeter is designed to be adiabatically shielded, meaning there
 is no heat exchange with the surroundings. This is typically achieved using concentric
 vacuum jackets and temperature-controlled shields.
- Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured with a high-precision thermometer.



- Data Acquisition: The heat capacity is determined at a series of temperatures by measuring the energy required to produce a small temperature increment.
- Calculation of Entropy: The standard entropy at a given temperature (e.g., 298.15 K) is
 calculated by integrating the heat capacity data from near absolute zero up to that
 temperature, using the third law of thermodynamics. This requires measurements of the heat
 capacity of both the solid and liquid phases, as well as the enthalpy of fusion.

Differential Scanning Calorimetry (DSC) can also be used to measure heat capacity and enthalpies of phase transitions.[9][10]

Computational Methodologies

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-level ab initio and density functional theory (DFT) methods can yield accurate results.

Quantum Chemical Calculations

Methodology: Gaussian and similar software packages[11][12][13]

- Molecular Structure Optimization: The 3D structure of O-Phenolsulfonic acid is first
 optimized to find its lowest energy conformation. This is typically done using a method like
 DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).
- Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This calculation confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and vibrational frequencies.
- Thermochemical Analysis: The results of the frequency calculation are used to compute the translational, rotational, and vibrational partition functions. From these partition functions, the following thermochemical properties are calculated at a specified temperature (usually 298.15 K) and pressure (1 atm):
 - Standard Enthalpy of Formation (ΔHf°): Calculated using atomization energies or isodesmic reactions, which involve well-characterized reference compounds to cancel out



systematic errors in the calculations.

- Standard Entropy (S°): Calculated from the statistical mechanics formulas for translational, rotational, and vibrational contributions.
- Heat Capacity (Cp): Also derived from the partition functions.
- o Gibbs Free Energy of Formation (Δ Gf°): Calculated from the relationship Δ Gf° = Δ Hf° T Δ Sf°.

Common high-accuracy composite methods for thermochemical calculations include:

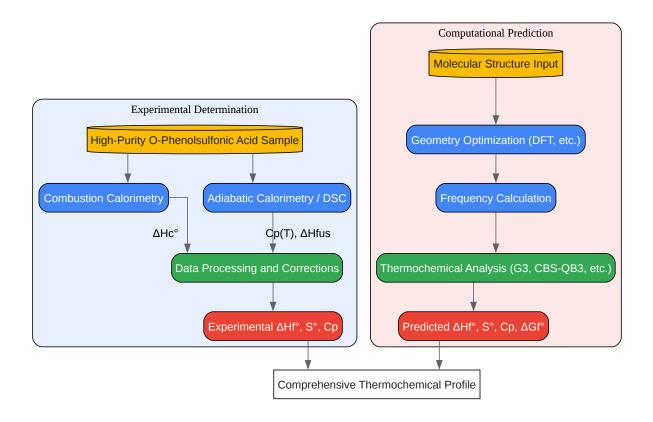
- Gaussian-n (G3, G4) theories
- Complete Basis Set (CBS) methods (e.g., CBS-QB3)

These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a high level of accuracy.[14]

Workflow for Thermochemical Data Acquisition

The following diagram illustrates the logical workflow for obtaining the thermochemical data for **O-PhenoIsulfonic acid**, encompassing both experimental and computational approaches.





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Caption: Workflow for obtaining thermochemical data for **O-Phenolsulfonic acid**.

Conclusion

While direct experimental thermochemical data for **O-PhenoIsulfonic acid** remains elusive in the current literature, established experimental and computational methodologies provide robust pathways for its determination. For researchers and professionals in drug development



and other scientific fields, understanding these protocols is crucial for accurately modeling the behavior of this important compound. The application of high-level computational chemistry, in particular, offers a viable and increasingly accurate alternative to experimental measurements for obtaining a complete thermochemical profile of **O-Phenolsulfonic acid**.

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